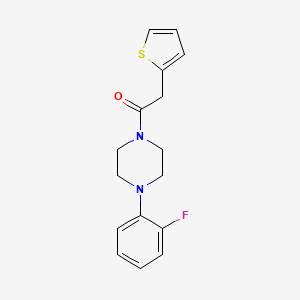
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenone derivatives. It is commonly used in scientific research for its diverse applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. It is also used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the generation of singlet oxygen upon exposure to light. The singlet oxygen generated can react with cellular components such as lipids, proteins, and DNA, leading to oxidative damage and cell death. Additionally, the compound has been reported to inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the context of ROS detection, the compound is non-toxic and does not interfere with cellular function. In the context of photodynamic therapy, the compound can induce cell death in cancer cells while sparing healthy cells. Additionally, the compound has been reported to exhibit anti-inflammatory and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in lab experiments include its high sensitivity and selectivity for ROS detection, its ability to induce cell death in cancer cells, and its diverse biological activities. However, the compound requires light exposure for its activity, which can limit its use in certain experimental setups. Additionally, the compound can be expensive and difficult to synthesize, which can limit its availability.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one in scientific research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be further optimized for its use in photodynamic therapy, with a focus on improving its selectivity for cancer cells and reducing its toxicity to healthy cells. Finally, the compound could be further explored for its potential applications in other areas such as antimicrobial therapy and neuroprotection.
In conclusion, this compound is a synthetic compound with diverse scientific research applications. Its unique properties make it a valuable tool for the detection of ROS, photodynamic therapy, and other biological activities. However, further research is needed to optimize its use and explore its potential applications in other areas.
Synthesemethoden
The synthesis of 3-chloro-2-(difluoromethyl)-6-nitro-4H-chromen-4-one involves the reaction of 3-chloro-2,4-dioxo-6-nitro-4H-chromene with difluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good yields.
Eigenschaften
IUPAC Name |
3-chloro-2-(difluoromethyl)-6-nitrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF2NO4/c11-7-8(15)5-3-4(14(16)17)1-2-6(5)18-9(7)10(12)13/h1-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZMVXTYQAJAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=C(O2)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5710968.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(ethylthio)benzamide](/img/structure/B5710970.png)


![4-[(5-methyl-2-furyl)methylene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5710993.png)
![2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5711005.png)

![2-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711009.png)

![ethyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5711024.png)
![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)